Ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]-
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Overview
Description
Ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]- is an organic compound belonging to the class of organosulfonic acids. These compounds contain the sulfonic acid group, which has the general structure RS(=O)₂OH, where R is not a hydrogen atom . This compound is used primarily for research purposes and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]- involves several steps. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride. This method allows the synthesis of N-substituted pyrroles under mild reaction conditions and in good to excellent yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include iron (III) chloride, copper(II) catalysts, and various oxidants and reducing agents. Major products formed from these reactions include substituted pyrroles and other derivatives.
Scientific Research Applications
Ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]- has a wide range of scientific research applications:
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]- involves its interaction with molecular targets and pathways. The compound can stimulate DNA synthesis, mitosis, glycolysis, intracellular cAMP accumulation, prostaglandin E2 secretion, and the synthesis of hyaluronic acid and sulfated glycosaminoglycan . These effects are mediated through its interaction with specific enzymes and receptors in the cell.
Comparison with Similar Compounds
Ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]- can be compared with other similar compounds, such as:
Pyrrole-2-carboxylates: These compounds have similar structures but different functional groups, leading to distinct reactivity and applications.
N-alkoxycarbonyl pyrroles: These compounds have different protective groups, which can endow them with unique reactivity compared to N-sulfonyl protection.
The uniqueness of ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]- lies in its specific functional groups and the resulting chemical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
114766-64-2 |
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Molecular Formula |
C6H12N2O3S |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-pyrrol-5-ylamino)ethanesulfonic acid |
InChI |
InChI=1S/C6H12N2O3S/c9-12(10,11)5-4-8-6-2-1-3-7-6/h1-5H2,(H,7,8)(H,9,10,11) |
InChI Key |
YCWDUIRIMNSSLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)NCCS(=O)(=O)O |
Origin of Product |
United States |
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